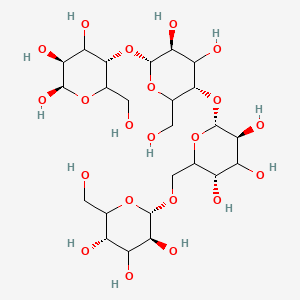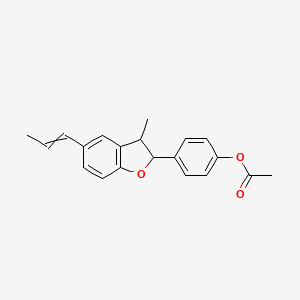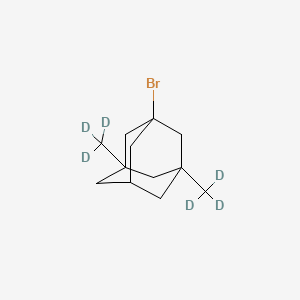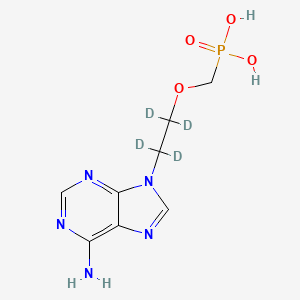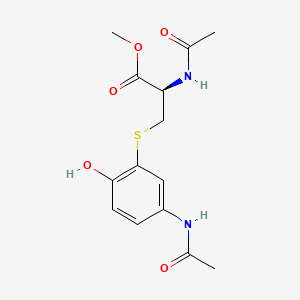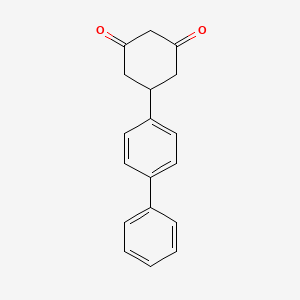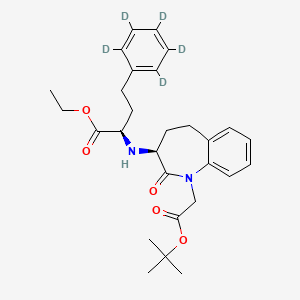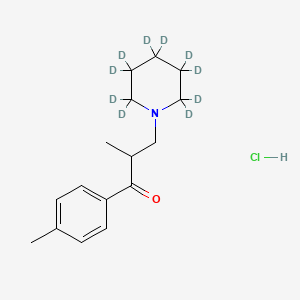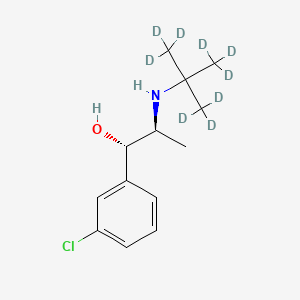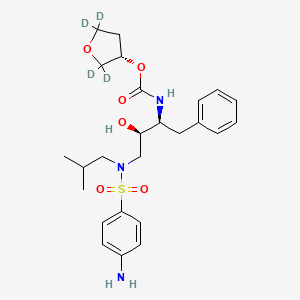
Adefovir-d4 Diethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adefovir-d4 Diethyl Ester is a biochemical used for proteomics research . It is the labelled analogue of Adefovir Diethyl Ester, which is a phosphonate ester of Adefovir, an antiviral agent . Its molecular formula is C12H16D4N5O4P and it has a molecular weight of 333.32 .
Synthesis Analysis
An improved synthesis of the antiviral drug adefovir, which includes Adefovir-d4 Diethyl Ester, has been presented . The synthesis process had issues with capricious yields and a reliance on problematic reagents and solvents, such as magnesium tert-butoxide and DMF, to achieve high conversions to the target . A systematic study led to the identification of an iodide reagent which affords higher yields than previous approaches and allows for reactions to be conducted up to 10 g in scale under milder conditions . The use of a novel tetrabutylammonium salt of adenine facilitates alkylations in solvents other than DMF .Molecular Structure Analysis
The molecular structure of Adefovir-d4 Diethyl Ester is represented by the formula C12H16D4N5O4P . This structure is an acyclic nucleotide analog of adenosine monophosphate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Adefovir-d4 Diethyl Ester include the use of an iodide reagent for higher yields and the use of a novel tetrabutylammonium salt of adenine for alkylations in solvents other than DMF . The regioselectivity is affected by the substitution pattern of the nucleobase .Physical And Chemical Properties Analysis
Adefovir-d4 Diethyl Ester has a molecular weight of 333.32 . It is an acyclic nucleotide analog with the molecular formula C12H16D4N5O4P .Aplicaciones Científicas De Investigación
Antiviral Activity Against Hepatitis B Virus (HBV)
Adefovir-d4 Diethyl Ester: has been studied for its antiviral effects, particularly against the replication of HBV. It is a derivative of adefovir, which is widely used in the treatment of chronic hepatitis B (CHB). The compound has shown promising results in inhibiting HBV production in a dose-dependent manner, similar to that of adefovir dipivoxil . This suggests its potential as a therapeutic candidate for clinical studies aimed at controlling HBV infection.
Reduced Cytotoxicity
One of the significant advantages of Adefovir-d4 Diethyl Ester is its low cytotoxicity against HepG2 cells, even at higher concentrations. This property is crucial for antiviral drugs as it minimizes adverse effects on human cells while targeting the virus . The compound’s ability to inhibit viral replication without harming the host cells makes it an excellent candidate for further research and development.
Treatment of Lamivudine-Resistant HBV Strains
The compound has been suggested as a potential treatment option against lamivudine-resistant HBV strains. Resistance to antiviral drugs is a growing concern, and Adefovir-d4 Diethyl Ester could provide an alternative for patients who have developed resistance to other treatments like lamivudine .
Potential for Long-Lasting Antiviral Effects
Research indicates that Adefovir-d4 Diethyl Ester derivatives may offer fast-acting and long-lasting anti-HBV effects. This is particularly important for chronic infections where sustained viral suppression is needed to prevent liver damage and other long-term complications associated with HBV .
Anti-HBV Activity in Animal Models
The efficacy of Adefovir-d4 Diethyl Ester has been tested in animal models, such as infected ducks, where it significantly reduced the replication of duck HBV. This was accompanied by a notable reduction in liver inflammation, indicating the compound’s potential for treating HBV in vivo .
Therapeutic Candidate for Clinical Studies
Given its potent anti-HBV activity and low cytotoxicity, Adefovir-d4 Diethyl Ester is considered a promising therapeutic candidate for potential clinical studies. Its effectiveness in preclinical models paves the way for further investigation into its use as a treatment for HBV in humans .
Design and Synthesis of Derivatives
The design and synthesis of novel derivatives of Adefovir-d4 Diethyl Ester have been a focus of research, aiming to enhance its antiviral activity and selectivity. These efforts have led to compounds with more potent antiviral activity and higher selectivity indices than adefovir dipivoxil, suggesting improvements in efficacy and safety profiles .
Proteomics Research
Adefovir-d4 Diethyl Ester: is also used in proteomics research as a biochemical tool. Its molecular formula and weight make it suitable for various applications in the study of proteins and their interactions, although specific details of such applications are not provided in the search results .
Mecanismo De Acción
Target of Action
Adefovir-d4 Diethyl Ester is a derivative of Adefovir, an antiviral agent . The primary target of Adefovir is the viral DNA polymerase/reverse transcriptase . This enzyme plays a crucial role in the replication of the Hepatitis B Virus (HBV) .
Mode of Action
Adefovir-d4 Diethyl Ester, like Adefovir, is a nucleotide analog reverse transcriptase inhibitor (ntRTI) . It works by blocking the action of the viral DNA polymerase/reverse transcriptase . This inhibition prevents the virus from replicating within the body .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Adefovir-d4 Diethyl Ester involves the conversion of Adefovir-d4 to its diethyl ester form through a series of reactions.", "Starting Materials": [ "Adefovir-d4", "Ethyl iodide", "Sodium hydride", "Diethyl carbonate", "Tetrahydrofuran", "Methanol", "Water" ], "Reaction": [ "Adefovir-d4 is reacted with ethyl iodide in the presence of sodium hydride in tetrahydrofuran to form Adefovir-d4 ethyl ester.", "Adefovir-d4 ethyl ester is then reacted with diethyl carbonate in the presence of sodium hydride in tetrahydrofuran to form Adefovir-d4 diethyl ester.", "The product is then purified by washing with methanol and water." ] } | |
Número CAS |
1189929-36-9 |
Fórmula molecular |
C12H20N5O4P |
Peso molecular |
333.321 |
Nombre IUPAC |
9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2 |
Clave InChI |
SACBMARVYGBCAK-NZLXMSDQSA-N |
SMILES |
CCOP(=O)(COCCN1C=NC2=C1N=CN=C2N)OCC |
Sinónimos |
P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester; [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



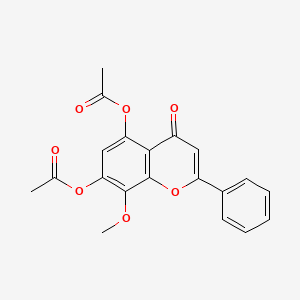
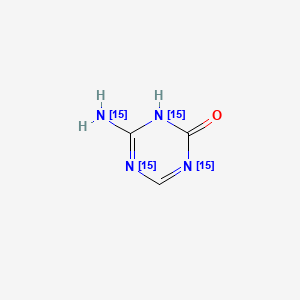
![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)
